molecular formula C5H4O3 B14864330 4-Ethynyl-1,3-dioxolan-2-one

4-Ethynyl-1,3-dioxolan-2-one

Cat. No.: B14864330
M. Wt: 112.08 g/mol
InChI Key: FOLJHXWWJYUOJV-UHFFFAOYSA-N
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Description

4-Ethynyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H4O3. It is a cyclic carbonate with an ethynyl group attached to the 4-position of the dioxolan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyl-1,3-dioxolan-2-one can be synthesized through various methods. One common approach involves the reaction of ethynyl alcohol with ethylene carbonate under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, saturated cyclic carbonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-ethynyl-1,3-dioxolan-2-one involves its interaction with various molecular targets and pathways. The ethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is harnessed in organic synthesis to create complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1,3-dioxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in organic synthesis and materials science .

Properties

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

4-ethynyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h1,4H,3H2

InChI Key

FOLJHXWWJYUOJV-UHFFFAOYSA-N

Canonical SMILES

C#CC1COC(=O)O1

Origin of Product

United States

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